![molecular formula C11H15N3O B7518864 N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide, also known as DAC or CRISPR inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential use in gene editing and gene therapy research. In
Mécanisme D'action
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide works by binding to the HNH domain of the Cas9 protein, which is responsible for cleaving the DNA strand. This binding prevents the Cas9 protein from cleaving the DNA, effectively inhibiting the CRISPR-Cas9 system.
Biochemical and Physiological Effects:
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been shown to be stable in cell culture and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide is its specificity in inhibiting the CRISPR-Cas9 system, which can improve the accuracy and efficiency of gene editing experiments. However, it is important to note that this compound may not be effective in all cell types and may require optimization for specific experimental conditions.
Orientations Futures
There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide, including:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the mechanism of action in more detail to better understand the binding interactions between N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide and the Cas9 protein.
3. Exploration of the potential use of N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide in gene therapy applications.
4. Development of new CRISPR inhibitors with improved specificity and efficacy.
5. Investigation of the potential off-target effects of N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide in different cell types and experimental conditions.
Conclusion:
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide is a promising compound that has the potential to improve the accuracy and efficiency of gene editing experiments. Its specificity in inhibiting the CRISPR-Cas9 system makes it a valuable tool for researchers in the field of gene therapy and gene editing. Further research is needed to optimize the synthesis method, investigate the mechanism of action in more detail, and explore the potential use of this compound in gene therapy applications.
Méthodes De Synthèse
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-6-(dimethylamino)pyridine with cyclopropanecarboxylic acid. The resulting product is then purified using chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to be a potent inhibitor of the CRISPR-Cas9 system, which is a powerful tool used in gene editing and gene therapy research. By inhibiting the Cas9 protein, N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide can prevent unwanted off-target effects and increase the specificity of the gene editing process.
Propriétés
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14(2)10-6-5-9(7-12-10)13-11(15)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSYMXBWXVEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

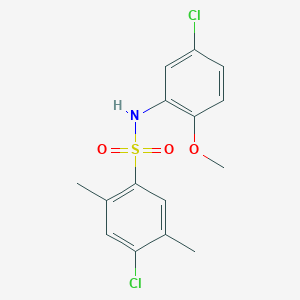
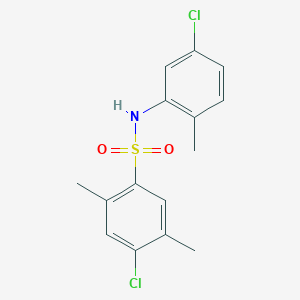
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
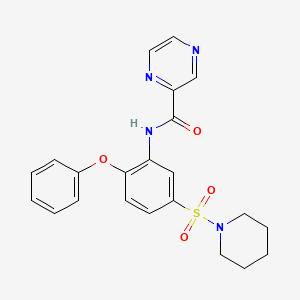
![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)
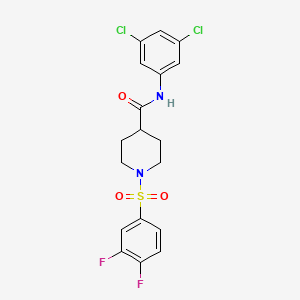
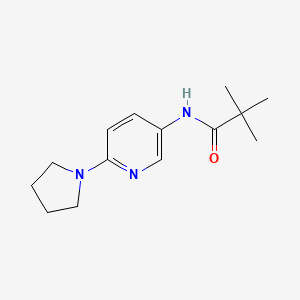
![2-chloro-N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-7-yl)-acetamide](/img/structure/B7518825.png)

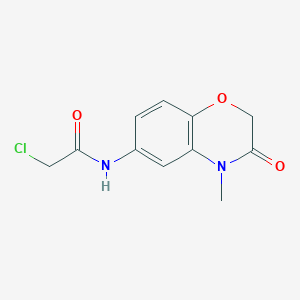
![2-[2-[1-(3-Methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7518858.png)

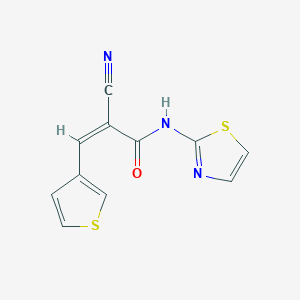
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)